3-Methyl-4,5-dihydro-1H-pyrazole

Description

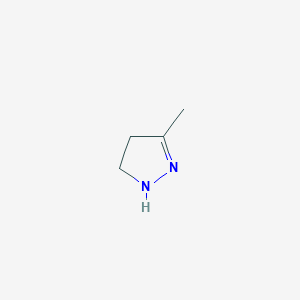

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-30-4 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Methyl 4,5 Dihydro 1h Pyrazole and Its Derivatives

Cycloaddition Reactions in Dihydropyrazole Formation

Cycloaddition Involving Tosylhydrazones and α,β-Unsaturated Carbonyl Compounds

A significant route for synthesizing pyrazole (B372694) and dihydropyrazole structures is the [3+2] cycloaddition reaction. One notable variant involves the reaction of N-tosylhydrazones with α,β-unsaturated carbonyl compounds. Tosylhydrazones can be converted in situ into diazo compounds, which then act as 1,3-dipoles. These dipoles react with the double bond of α,β-unsaturated carbonyls, which serve as dipolarophiles, to form the pyrazoline ring. researchgate.net

For instance, studies have shown that tosylhydrazones derived from aldehydes can react with α,β-unsaturated ketones containing a β-hydrogen under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles. mdpi.com This method is valued for its high yields and short reaction times. mdpi.com The reaction proceeds through the in situ formation of a diazo intermediate from the tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition with the α,β-unsaturated carbonyl compound. researchgate.net This approach is part of a broader class of reactions where diazo compounds, generated from sources like N-tosylhydrazones, are key intermediates for constructing the pyrazole ring. organic-chemistry.org

Catalytic Approaches in Dihydropyrazole Synthesis

The efficiency and selectivity of dihydropyrazole synthesis can be significantly improved through various catalytic systems. These include Lewis acids, nano-catalysts, and microwave-assisted protocols, which often lead to higher yields, shorter reaction times, and milder reaction conditions.

Lewis Acid Catalysis for Enhanced Yields and Selectivity

Lewis acids play a crucial role in catalyzing the synthesis of pyrazole derivatives by activating substrates and facilitating cyclization. For example, aluminum chloride (AlCl₃) has been used to mediate the reaction between N-alkylated tosylhydrazones and terminal alkynes, resulting in 1,3,5-trisubstituted pyrazoles with excellent yields and complete regioselectivity. organic-chemistry.org In other systems, Lewis acids like scandium triflate (Sc(OTf)₃) have been employed to catalyze the cyclization and aromatization steps in cascade reactions that produce multi-functionalized pyrazoles. nih.gov The Lewis acid can activate carbonyl groups, enhancing their electrophilicity and promoting the intramolecular condensation required to form the heterocyclic ring. This activation is key to controlling the regioselectivity in reactions involving unsymmetrical substrates like β-enamino diketones. organic-chemistry.org

Application of Nano-Catalysts (e.g., Nano-ZnO, Mesoporous SiO₂-Al₂O₃)

In recent years, nano-catalysts have emerged as highly efficient and reusable alternatives for synthesizing heterocyclic compounds. Nano-zinc oxide (nano-ZnO) has been successfully used as a catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.comresearchgate.net Similarly, nano-sized magnesium oxide has proven effective as a heterogeneous base catalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives, offering excellent yields in short reaction times. researchgate.net

Mesoporous silica-alumina (SiO₂-Al₂O₃) has also been demonstrated as an efficient, recyclable solid heterogeneous catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.com These catalysts provide a large surface area and active acidic sites, facilitating the condensation reaction between substituted chalcones and phenyl hydrazine (B178648) hydrate (B1144303). jchemlett.com The advantages of using nano-catalysts include mild reaction conditions, simple work-up procedures, and the ability to recycle and reuse the catalyst, aligning with the principles of green chemistry. researchgate.netjchemlett.com

| Catalyst | Target Compound Type | Key Advantages | Reference |

|---|---|---|---|

| Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Efficient synthesis from 1,3-diketones | mdpi.comresearchgate.net |

| Mesoporous SiO₂-Al₂O₃ | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | High efficiency, reusability, short reaction times | jchemlett.com |

| Nano-MgO | 6-amino-3-alkyl-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazoles | Highly effective, excellent yields, short reaction time | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a widely adopted technique for accelerating organic reactions, including the synthesis of dihydropyrazoles. jchr.orgbohrium.comshd-pub.org.rs This method significantly reduces reaction times—often from hours to minutes—while frequently improving product yields compared to conventional heating methods. jchr.orgresearchgate.net The synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate (B1235776) and hydrazine hydrate, a precursor for many dihydropyrazole derivatives, can be efficiently conducted using microwave irradiation. jchr.org Similarly, various 4,5-dihydro-1H-pyrazole derivatives have been prepared from chalcones and hydrazine hydrochloride under microwave conditions, demonstrating the broad applicability of this technique. shd-pub.org.rsresearchgate.net The process is often performed in solvent-free or aqueous media, further enhancing its environmental friendliness. jchr.orgrsc.org

| Reaction | Conventional Method Time | Microwave Method Time | Outcome | Reference |

|---|---|---|---|---|

| Chalcone + Hydrazine Hydrochloride | 480 min | 18 min | Significant reduction in reaction time, increased yield | researchgate.net |

| Ethyl Acetoacetate + Hydrazine Hydrate | Not specified | Not specified (short duration implied) | Higher yield compared to conventional synthesis | jchr.org |

| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine + Formaldehyde + β-Diketones | Not specified | Good to excellent yields | Efficient one-pot synthesis in aqueous media | rsc.org |

Regioselectivity and Stereoselectivity in 3-Methyl-4,5-dihydro-1H-pyrazole Synthesis

The synthesis of substituted dihydropyrazoles often presents challenges in controlling regioselectivity and stereoselectivity, particularly when using unsymmetrical reagents. The reaction of monosubstituted hydrazines, such as methylhydrazine, with 1,3-dicarbonyl compounds can lead to a mixture of regioisomers because the two nitrogen atoms of the hydrazine exhibit similar nucleophilicity. acs.org

However, high regioselectivity can be achieved by carefully choosing substrates and reaction conditions. For instance, the cyclocondensation of 1,3-diketones with arylhydrazines can be highly regioselective, though this control can diminish if certain electron-withdrawing groups (like CF₃) are replaced by others (like CH₃). mdpi.com A regiodivergent synthesis has been developed where the reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine can be directed to selectively produce either 3,4- or 4,5-disubstituted N-methylpyrazoles by simply adding or omitting an acid catalyst. acs.org

Stereoselectivity is also a critical aspect, as demonstrated in the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes. This reaction can be switched to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with excellent stereoselectivity by conducting the reaction with or without a silver carbonate (Ag₂CO₃) catalyst, respectively. nih.gov

One-Pot and Multi-Component Reaction Strategies for Dihydropyrazole Scaffold Construction

One-pot and multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like dihydropyrazoles from simple starting materials in a single step, avoiding the need to isolate intermediates. These methods are advantageous due to their operational simplicity, time and resource efficiency, and often, environmental benefits. organic-chemistry.orgrsc.org

Several MCRs have been developed for the dihydropyrazole scaffold. A three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile (B47326) in an ionic liquid provides an efficient one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. asianpubs.org Another example is the InCl₃-catalyzed one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in water, which yields pyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org Furthermore, a four-component reaction involving hydrazine hydrate, an aromatic aldehyde, malononitrile, and ethyl acetoacetate can be catalyzed by nano-ZnO in an aqueous medium to produce dihydropyrano[2,3-c]pyrazoles, showcasing a green and efficient synthetic route. researchgate.net

Chemical Transformations and Reaction Mechanisms of 3 Methyl 4,5 Dihydro 1h Pyrazole Derivatives

Aromatization Reactions Leading to Pyrazole (B372694) Derivatives

The conversion of 4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines) to their aromatic pyrazole counterparts is a common and important transformation. This process involves the formal loss of a molecule of hydrogen and can be achieved using various oxidizing agents. For instance, the oxidation of 1,3,5-trisubstituted pyrazolines can be accomplished using palladium on carbon (Pd/C) in acetic acid. nih.gov This method provides a straightforward route to the corresponding pyrazole derivatives. Another approach involves the in-situ oxidation of pyrazolines formed from the reaction of α,β-ethylenic ketones and arylhydrazines, which can be achieved without the need for an additional oxidizing reagent. nih.gov

The aromatization process is not only a synthetic tool but can also occur as a subsequent step in more complex reaction sequences. For example, in a fragmentation-recombination process involving a triketone and methanesulfonyl azide (B81097), a dihydropyrazole is formed, which can then be oxidized to the corresponding pyrazole. ucla.eduacs.org

N-Alkylation and N-Acylation Reactions at the Pyrazole Nitrogen

The nitrogen atoms of the 4,5-dihydro-1H-pyrazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. These modifications are crucial for introducing diverse functional groups and for influencing the biological activity of the resulting compounds.

N-Alkylation: The N1 position of the dihydropyrazole ring can be alkylated using various alkylating agents. For instance, N-alkylation of pyrazolyl pyrazolones can be achieved using different alkylating reagents in dimethylformamide under phase transfer catalysis conditions. researchgate.net The reaction of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole with bromoacetone (B165879) in the presence of sodium bicarbonate leads to the formation of isomeric N-acetonyl derivatives. researchgate.net Similarly, heating 1-(2-hydroxyethyl)-1H-pyrazoles in chloroform (B151607) with thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles, which can be further converted to 5-chloro-1-vinyl-1Н-pyrazoles. researchgate.net

N-Acylation: Acylation at the N1 position is a common strategy for derivatizing 4,5-dihydro-1H-pyrazoles. This can be achieved by reacting the dihydropyrazole with acylating agents such as acid chlorides or anhydrides. For example, the acylation of 3-aryl-4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazoles with alkanoic acids furnishes the corresponding 1-acyl derivatives. researchgate.net N-acetyl substitution, in particular, has been shown to influence the biological properties of these molecules. tandfonline.com

Interactive Data Table: N-Substitution Reactions of 4,5-Dihydro-1H-pyrazole Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkylating agents, Dimethylformamide, Phase Transfer Catalyst | N-Alkyl-1-H-pyrazol-3-one | researchgate.net |

| N-Acetonylation | Bromoacetone, Sodium Bicarbonate | N-Acetonyl derivatives | researchgate.net |

| N-Vinylation | 1-(2-Chloroethyl)-1H-pyrazoles, Base (e.g., NaOH, t-BuOK) | 1-Vinyl-1H-pyrazoles | researchgate.net |

| N-Acylation | Alkanoic acids | 1-Acyl-4,5-dihydro-1H-pyrazoles | researchgate.net |

Functionalization and Substitution Reactions at the Dihydropyrazole Ring Positions (C3, C4, C5)

The carbon atoms of the dihydropyrazole ring (C3, C4, and C5) are also amenable to various functionalization and substitution reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The reactivity of the different positions of the pyrazole ring can be influenced by the substituents already present. Generally, the C4 position is electron-rich, while the C3 and C5 positions are electron-deficient. nih.gov This differential reactivity allows for selective functionalization.

Modifications at these positions are often achieved through condensation reactions, cycloadditions, and substitutions. For example, the C4 position of the pyrazolone (B3327878) ring, being an active methylene (B1212753) group, readily reacts with electrophiles like aldehydes to form 4-arylidene derivatives. rjpbcs.com The substituents at C3 and C5 can significantly influence the biological activity of the resulting compounds. For instance, in a series of combretastatin (B1194345) analogs, the placement of a 3,4,5-trimethoxy group at the C5 position resulted in better anticancer activity compared to its placement at the C3 position. tandfonline.com

Ring Transformations and Rearrangement Mechanisms

Under certain conditions, the 4,5-dihydro-1H-pyrazole ring can undergo transformations and rearrangements, leading to the formation of different heterocyclic systems or rearranged pyrazole derivatives.

Fragmentation-Recombination Pathways

An interesting and unusual reaction pathway involves the fragmentation of a larger molecule to generate a dihydropyrazole intermediate, which then recombines to form a new heterocyclic system. For example, the treatment of 3-acetyl-2,6-heptanedione with methanesulfonyl azide leads to the formation of an α-diazo ketone. This intermediate can fragment into a simpler α-diazomethyl ketone and methyl vinyl ketone, which then undergo an intermolecular [3+2] dipolar cycloaddition to form a dihydropyrazole. ucla.eduacs.org This fragmentation-recombination process provides a novel route to dihydropyrazole derivatives that might be difficult to access through conventional methods.

Formation of Fused Heterocyclic Systems Incorporating the 4,5-Dihydro-1H-pyrazole Moiety

The 4,5-dihydro-1H-pyrazole ring can serve as a building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. beilstein-journals.org These fused systems are typically formed by constructing a new ring onto the dihydropyrazole core.

One common strategy involves the reaction of a functionalized dihydropyrazole with a bielectrophilic reagent. For example, the condensation of 5-aminopyrazoles with various bielectrophiles leads to the formation of a wide array of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgbeilstein-journals.org

Another approach involves the intramolecular cyclization of a suitably substituted dihydropyrazole derivative. For instance, the reaction of pyrazole-3,4-dicarboxylates with hydrazine (B178648) hydrate (B1144303) affords pyrazolo[4,3-d]pyridazine-4,7-diones. scirp.org Similarly, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine leads to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org These reactions demonstrate the utility of the dihydropyrazole scaffold in the construction of complex, fused heterocyclic systems.

Interactive Data Table: Formation of Fused Heterocyclic Systems

| Starting Material | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Bielectrophiles | Pyrazoloazines (e.g., Pyrazolo[3,4-b]pyridines) | beilstein-journals.orgbeilstein-journals.org |

| Pyrazole-3,4-dicarboxylates | Hydrazine hydrate | Pyrazolo[4,3-d]pyridazine-4,7-diones | scirp.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | Pyrazolo[3,4-d]pyridazin-4-ones | semanticscholar.org |

Spectroscopic Analysis and Structural Elucidation of 3 Methyl 4,5 Dihydro 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is extensively used for analyzing 3-methyl-4,5-dihydro-1H-pyrazole derivatives. By examining the chemical environments of protons (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei, detailed information about the molecular structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound derivatives, characteristic signals are observed for the methyl group, the methylene (B1212753) protons of the pyrazole (B372694) ring, and any substituents attached to the core structure.

For instance, in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the methyl protons appear as a singlet at approximately 2.015 ppm. nih.gov The methylene protons on the C4 and C5 atoms of the dihydropyrazole ring typically show complex splitting patterns due to their diastereotopic nature and coupling with each other and adjacent protons. In this specific derivative, the C4 protons appear as a quartet between 2.619 and 2.671 ppm and another between 3.475 and 3.536 ppm, while the C5 proton is a quartet at 5.108–5.146 ppm. nih.gov The protons of the aromatic rings are observed in the range of 6.622 to 7.373 ppm. nih.gov

In other derivatives, such as fused pyrazoles, the chemical shifts can vary. For example, in certain fused ring pyrazoles, the N-H proton can appear as a singlet at a downfield chemical shift, such as 8.77 ppm or 8.34 ppm. jmchemsci.com The ring protons H4 and H5 often resonate as doublets, confirming the fused system. jmchemsci.com

| Compound Name | Proton (¹H) Chemical Shifts (ppm) |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | δ 2.015 (s, 3H, CH₃), 2.619–2.671 (q, 1H, C₄—H), 3.475–3.536 (q, 1H, C₄—H), 5.108–5.146 (q, 1H, C₅—H), 6.622–7.373 (m, 8H, Ar—H) nih.gov |

| 3-Methyl-5-phenyl-4-[(E)-2-phenylethenyl]-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazole | δ 9.85 (s, 1H, N-H), 7.29-7.10 (m, 10H, Ar-H), 7.87 (m, 3H, H₉), 6.76 (m, 1H, H₁₀), 4.87 (s, 1H, H₅, J=7.3), 4.83 (s, 1H, H₄, J=7.2), 2.12 (s, 3H, CH₃) jmchemsci.com |

| 1-(4-aminobenzoyl)-3-methyl-1H-pyrazol-5-(4H)-one | δ 2.00 (s, 3H, CH₃ of pyrazole ring), 2.23 (s, 2H, CH₂ of pyrazole ring), 5.0 (s, 2H, –NH₂), and 6.1-7.6 (m, 4H, Ar-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their electronic environment.

For a series of 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles and their corresponding 2-amino derivatives, the complete assignment of ¹³C NMR resonances was achieved using 2D NMR techniques like DEPT, HSQC, and HMBC. nih.gov These studies are crucial for distinguishing between isomers and confirming the substitution pattern on the pyrazole ring.

In a study of 1-[3-(2-Methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, the ¹³C NMR spectrum showed signals for the methyl group carbon at δ 22.1 ppm, the C4 methylene carbon at δ 39.6 ppm, and the C5 methine carbon at δ 53.0 ppm. scispace.com The carbonyl carbon of the acetyl group appeared at δ 169.1 ppm. scispace.com

| Compound Name | Carbon-¹³ (¹³C) Chemical Shifts (ppm) |

| 3-Methyl-5-phenyl-4-[(E)-2-phenylethenyl]-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazole | 157.5, 152.4, 151.5, 142.3, 135.7, 130.5, 129.7, 128.5, 126.6, 125.5, 123.5, 122.6, 115.4, 113.7, 58.6, 43.4, 41.7, 40.3, 39.5, 16.2 jmchemsci.com |

| (Z)-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)ethylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 53.84, 66.32, 79.15, 111.14, 111.70, 114.91, 119.82, 120.72, 122.49, 127.25, 128.43, 128.49, 128.67, 128.87, 129.09, 131.85, 135.14, 135.63, 136.82, 140.37, 149.24, 158.33, 164.59, 183.98 cu.edu.eg |

| 1-[3-(2-Methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | δ = 22.1 (CH₃), 27.1 (COCH₃), 39.6 (4-CH₂ pyrazole), 53.0 (5-CH pyrazole), 108.3, 110.7, 125.0, 128.3 (2C Ph), 128.8 (2C Ph), 130.1, 132.0, 135.9,142.2, 143.7, 150.4, 151.1, 151.4, 161.2, 169.1 (COCH₃) scispace.com |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonated Derivatives

For derivatives of this compound that incorporate a phosphorus-containing group, such as a phosphonate, ³¹P NMR spectroscopy is an indispensable tool. It provides direct information about the chemical environment of the phosphorus atom. The synthesis of novel chromonyl phosphonic acids and diethyl chromonyl phosphonates has been characterized using ³¹P NMR, among other techniques. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular weight is 84.12 g/mol . nih.gov

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 84. nih.gov The fragmentation pattern provides further structural information. Common fragments observed include ions at m/z 83, 56, and 42. nih.gov The fragmentation of related pyrazoline derivatives often involves the cleavage of the pyrazoline ring and the loss of substituents. For example, the mass fragmentation pattern of some phthalazine-1,4-dione derivatives has been studied, providing insights into their complex structures. researchgate.net Similarly, the fragmentation of 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline has been detailed. researchgate.net

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

| Compound Name | Molecular Ion (M⁺) and Key Fragments (m/z) |

| This compound | Molecular Ion: 84. Key Fragments: 83, 56, 42 nih.gov |

| (Z)-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)ethylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | Molecular Ion: 512 cu.edu.eg |

| (Z)-Methyl-5-(1-cyano-2-oxo-2-(2-phenyl-1H-indol-3-yl) ethylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | Molecular Ion: 478 cu.edu.eg |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound and its derivatives, key IR absorption bands include those for N-H, C-H, C=N, and C=O stretching vibrations.

The N-H stretching vibration in pyrazole derivatives typically appears in the region of 3200-3500 cm⁻¹. jmchemsci.com For example, a fused pyrazole derivative showed a strong N-H stretch at 3440 cm⁻¹. jmchemsci.com The C-H stretching vibrations of the methyl and methylene groups are usually observed around 2850-3000 cm⁻¹. jmchemsci.com The C=N stretching vibration of the pyrazole ring is typically found in the range of 1520-1610 cm⁻¹. jmchemsci.com

For derivatives containing a carbonyl group, such as 1-acyl derivatives, a strong C=O stretching band will be present, typically between 1650 and 1750 cm⁻¹. scispace.com For instance, the IR spectrum of 1-[3-(2-Methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one showed a C=O band at 1676 cm⁻¹. scispace.com

| Compound Name | Key IR Absorption Bands (cm⁻¹) |

| Fused Pyrazole Derivative | 3440 (N-H), 3061 (C-H), 1565-1595 (C=N) jmchemsci.com |

| 3-Methyl-5-phenyl-4-[(E)-2-phenylethenyl]-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazole | 3444 (N-H), 3020 (C-H), 1520 (C=N) jmchemsci.com |

| 1-[3-(2-Methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | 1676 (C=O) scispace.com |

| (Z)-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)ethylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 3350 (N-H), 2197 (C≡N), 1757 (C=O) cu.edu.eg |

| 2,4-dihydro-5-methyl-3H-Pyrazol-3-one | The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For pyrazoline derivatives, the electronic transitions are often π → π* and n → π* transitions associated with the C=N bond and any aromatic substituents. In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the experimental UV-Vis spectrum in DCM and DMSO showed absorption bands that were in good agreement with theoretical calculations. The solvent can influence the λmax values due to solvatochromic effects.

The UV-Vis spectra of some pyrazoline derivatives have been studied to understand their optical properties, with some showing potential for nonlinear optical applications. researchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic absorption spectra of these compounds.

| Compound Name | Solvent | Absorption Maxima (λmax) (nm) |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM, DMSO | Experimental and theoretical data available |

| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not specified | Characterized by UV-Vis spectroscopy researchgate.net |

| (Z)-Methyl-4-(4-chlorophenyl)-5-(1-cyano-2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)ethylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | Not specified | Characterized by UV-Vis spectroscopy cu.edu.eg |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

Determination of Molecular Conformation and Geometrical Parameters

Single crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular geometry of various this compound derivatives. These studies reveal that the dihydropyrazole ring typically adopts a non-planar conformation. For instance, in 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole, the pyrazoline ring assumes an envelope conformation, with the carbon atom bearing the furanyl group at the flap position. iucr.org Similarly, the pyrazole ring in 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide adopts a flattened envelope conformation. najah.edu In another derivative, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring exhibits a twisted conformation on the CH-CH2 bond. iucr.org

The planarity of the dihydropyrazole ring can vary. For example, in 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihydropyrazole ring is essentially planar. nih.goviucr.org The orientation of substituent groups relative to the pyrazole core is also determined with high precision. In the aforementioned 5-(2-hydroxyphenyl) derivative, the dihedral angle between the dihydropyrazole and benzene (B151609) rings is 68.35 (5)°. nih.goviucr.org In contrast, the dihedral angle between the pyrazole ring and the benzene ring in a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative is much smaller at 3.77 (8)°. nih.gov

Detailed geometrical parameters, such as bond lengths and angles, are also obtained from these analyses. For instance, in 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the C5–N1 single bond length is 1.4826 (15) Å and the C12=N2 double bond length is 1.2797 (17) Å. nih.gov The bond lengths of C3–C12 and C3–C5 are 1.5002 (17) Å and 1.5421 (18) Å, respectively, confirming their single bond character. nih.gov The accuracy of these experimentally determined parameters can be validated by comparison with theoretical values obtained from methods like Density Functional Theory (DFT). bohrium.com

| Compound | Crystal System | Space Group | Key Geometrical Features | Reference |

|---|---|---|---|---|

| 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | Triclinic | P-1 | Pyrazoline ring in envelope conformation. | iucr.org |

| 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | P21/c | Pyrazole ring in a flattened envelope conformation. | najah.edu |

| 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | Cc | Pyrazole ring has a twisted conformation. | iucr.org |

| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P21/n | Dihydropyrazole ring is planar; Dihedral angle between dihydropyrazole and benzene rings is 68.35 (5)°. | nih.goviucr.org |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | C2/c | Dihedral angle between the pyrazole ring and the two benzene rings is 1.9(1)° and 55.9(6)°. | mdpi.com |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

In the crystal structures of this compound derivatives, hydrogen bonding is a frequently observed and dominant interaction. For example, in 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the crystal packing is stabilized by N–H···O hydrogen bonds, which form inversion dimers. mdpi.com These dimers are further connected into a sheet-like structure through weaker N–H···F and C–H···F interactions. mdpi.com Similarly, in a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative, molecules are linked into layers by N–H···S and N–H···O hydrogen bonds. nih.gov The crystal structure of 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is stabilized by both O—H···O and C—H···O hydrogen bonds, creating a three-dimensional network. nih.goviucr.org

| Compound | Key Intermolecular Interactions | Resulting Crystal Packing Motif | Reference |

|---|---|---|---|

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | N–H···O, N–H···F, C–H···F, weak π-π stacking | Sheet-like structure | mdpi.com |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | N–H···F, N–H···S | 1-D chain | mdpi.com |

| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative | N–H···S, N–H···O | Layers parallel to the bc plane | nih.gov |

| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | O—H···O, C—H···O | Three-dimensional network | nih.goviucr.org |

| N-Methylpyrazoline derivatives fused with flavanone | C–H···O, O–H···N, C–H···π | Chain formation | acs.org |

Crystallographic Evidence for Tautomeric Forms

X-ray crystallography can provide definitive evidence for the existence of specific tautomeric forms in the solid state. Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the context of pyrazole derivatives, this often involves the migration of a proton between nitrogen and oxygen or carbon atoms.

In the case of 3{5}-(dimethoxyphenyl)pyrazoles, single-crystal X-ray structures have shown that one derivative exists purely as the 5-substituted prototropomer in the crystal. iucr.org In another derivative, a hemihydrate, the pyrrolic proton is disordered over both nitrogen atoms through hydrogen bonding with a water molecule, providing crystallographic evidence of prototropic disorder. iucr.org Acyl-pyrazolones are known to exist in four different tautomeric forms (two keto and two enol) in crystal structures, and accurately locating the mobile hydrogen atom is crucial for identifying the correct tautomer. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Methyl 4,5 Dihydro 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a cornerstone in the theoretical examination of pyrazole-based systems. These methods allow for the detailed analysis of molecular geometries, electronic structures, and reactivity, providing a fundamental understanding of these compounds.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. It has been extensively applied to various pyrazole (B372694) derivatives to predict their properties and reactivity. researchgate.netmaterialsciencejournal.org DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have proven to be reliable for these systems. researchgate.netmaterialsciencejournal.orgnih.gov

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. For pyrazole derivatives, DFT calculations have been used to determine key structural parameters. For instance, in a study of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring was found to adopt a shallow envelope conformation. nih.gov The bond lengths and angles calculated through DFT methods generally show good agreement with experimental data where available. nih.govnih.gov For example, the calculated C3–N7 bond lengths in a series of pyrazole derivatives were found to be around 1.298-1.300 Å, consistent with experimental observations of similar bonds. nih.gov

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=C (aromatic) Bond Length | 1.38 Å - 1.40 Å |

| N7-N8 Bond Length | 1.3708 Å |

| C1=N8 Bond Length | 1.2887 Å |

| N8-C1-C20 Bond Angle | 122.6027° |

| C1-N8-N7 Bond Angle | 110.3769° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. rjpbcs.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. rjpbcs.combohrium.com A smaller energy gap suggests higher reactivity. rjpbcs.com For instance, in a study of various substituted pyrazoles, compounds with smaller HOMO-LUMO gaps were identified as being more reactive. rjpbcs.com The energies of these orbitals also provide information about the electron-donating (HOMO) and electron-accepting (LUMO) abilities of the molecule. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. rjpbcs.com

| Parameter | Value |

|---|---|

| EHOMO (eV) | -7.89 |

| ELUMO (eV) | -1.36 |

| Energy Gap (ΔE) (eV) | 6.53 |

| Ionization Potential (I) (eV) | 7.89 |

| Electron Affinity (A) (eV) | 1.36 |

| Global Hardness (η) (eV) | 3.26 |

| Global Softness (S) (eV-1) | 0.15 |

| Chemical Potential (μ) (eV) | -4.63 |

| Global Electrophilicity Index (ω) (eV) | 3.28 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rjpbcs.comresearchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. rjpbcs.com For pyrazole systems, MEP analysis often reveals negative potential around the nitrogen atoms, indicating their role as sites for electrophilic interaction. rjpbcs.com Green regions on the MEP map represent areas of neutral potential. rjpbcs.com

Ab Initio Computational Methods

While DFT is a powerful tool, ab initio methods, which are based on first principles without the use of empirical parameters, also play a role in the computational study of pyrazole derivatives. psu.edu Methods like Hartree-Fock (HF) have been used, although they are often considered less accurate than DFT for many applications due to the neglect of electron correlation. psu.edu More advanced ab initio methods can provide highly accurate results but are computationally more demanding. These methods have been used to study the structure and properties of indazole, a related bicyclic system, providing valuable benchmarks for other computational approaches. psu.edu

Molecular Simulation Techniques

Molecular simulations are essential for capturing the dynamic behavior of molecules over time, providing a window into their conformational stability and intermolecular interactions.

While specific Molecular Dynamics (MD) simulation studies focusing exclusively on the unsubstituted 3-methyl-4,5-dihydro-1H-pyrazole are not extensively documented in the reviewed literature, the principles of its conformational stability can be inferred from numerous studies on substituted pyrazoline systems. MD simulations are widely used to assess the stability of protein-ligand complexes involving pyrazoline derivatives. mdpi.comtandfonline.com

Similarly, the Radius of Gyration (Rg) provides insight into the compactness of the protein structure during the simulation. A stable Rg value over time suggests that the binding of the pyrazoline ligand does not induce significant conformational changes or unfolding of the protein. tandfonline.com In one study, the Rg of a protein complexed with a pyrazoline derivative showed a fluctuation range of only 0.05 nm after 25 ns, indicating high stability. tandfonline.com

These studies collectively demonstrate that the pyrazoline scaffold, the core of this compound, serves as a robust structural framework that can achieve and maintain stable conformations, particularly when interacting with biological macromolecules. mdpi.comtandfonline.comfrontiersin.org The analysis of free energy landscapes (FEL) from MD simulations can further reveal the most energetically favorable conformations of these molecules, confirming their ability to settle into stable, low-energy states within a biological environment. tandfonline.comsemanticscholar.org

Computational Structure-Activity Relationship (SAR) and Ligand Design Principles

Computational methods are a cornerstone of modern drug discovery, enabling the prediction of biological activity and the rational design of new therapeutic agents. Structure-Activity Relationship (SAR) studies on pyrazoline systems help to identify the key structural features responsible for their biological effects. ijrrjournal.combohrium.com

Molecular docking is a primary in silico technique used to predict how a small molecule, such as a this compound derivative, binds to the active site of a target protein. japsonline.comekb.eg This method calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and visualizes the specific interactions like hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the complex. nih.govchemmethod.com

Numerous studies have successfully employed docking to investigate the interaction of pyrazoline derivatives with a wide range of biological targets, including enzymes implicated in cancer, inflammation, and infectious diseases. ekb.egnih.govdergipark.org.trnih.gov For instance, derivatives of 4,5-dihydro-1H-pyrazole have been docked into the active sites of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. dergipark.org.tr These studies revealed that the 4,5-dihydro-1H-pyrazole ring is crucial for interaction with the COX-2 enzyme. dergipark.org.tr

Similarly, docking studies of indolylpyrazoline derivatives against the 15-lipoxygenase (15-LOX) enzyme showed that the most potent inhibitors form a stabilizing π-cation interaction with the catalytic iron atom (Fe+) in the active site, in addition to hydrogen bonds with key amino acid residues like ILE676. nih.gov In other research, pyrazoline derivatives have been identified as potential inhibitors for targets in Plasmodium falciparum, the parasite responsible for malaria, by predicting their binding to enzymes like falcipain-2 and plasmepsin-II. malariaworld.orgmdpi.com

The insights from these docking studies are invaluable for ligand design. By understanding which functional groups on the pyrazoline scaffold interact with specific residues in a protein's active site, chemists can rationally design new derivatives with improved potency and selectivity. bohrium.comnih.gov

| Pyrazoline Derivative Type | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Indolylpyrazoline (Compound 4b) | Human 15-LOX (4NRE) | Not specified | ILE676, Catalytic Fe+ | Hydrogen Bond, π-Cation | nih.gov |

| Pyrazoline Carboxamide | DNA Gyrase Subunit B (1KZN) | -7.9 | ASP A:49, GLU A:50, GLY A:77, ILE A:78 | Not specified | bdpsjournal.org |

| Pyrazoline Carboxamide | Topoisomerase IV (5TZ1) | -8.4 | Not specified | Not specified | bdpsjournal.org |

| Substituted-phenyl-1H-pyrazol-4-yl methylene (B1212753) aniline (B41778) (Compound ST-24) | DPP-IV (3WQH) | -9.6 | ARG358, PRO359, SER630, TYR666, GLU206, HIS126, PHE357, ARG125 | Hydrogen Bond, Halogen Bond, Hydrophobic, Electrostatic | chemmethod.com |

| Pyridyl-N-acetyl-pyrazoline | P. falciparum 1-cys-peroxiredoxin (PfPrx1) | Not specified | Predicted to interact | Not specified | malariaworld.orgnih.gov |

| Chalcone-Pyrazoline Hybrid (Modifina3) | Estrogen Receptor α (3ERT) | -11.07 | Not specified | Not specified | japsonline.com |

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational energy landscape of molecules. nih.gov These studies can predict the most stable three-dimensional arrangement (conformer) of a molecule and the relative stabilities of different isomers. nih.gov

For the 4,5-dihydro-1H-pyrazole ring, a key structural feature is its non-planar, puckered conformation. The dihydropyrazole ring is often described as having a shallow envelope shape, where one atom is displaced from the plane formed by the other four. nih.gov For example, in the crystal structure of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the C7 atom is displaced from the plane of the other four ring atoms by 0.298 Å. nih.gov

DFT calculations can determine the optimized geometry and relative energies of different conformers and isomers. nih.govbohrium.com For instance, molecular modeling using force fields like MM2 can be used to energy-minimize different diastereomers (e.g., cis and trans isomers) of bicyclic pyrazolines to determine their lowest energy conformations and predict which isomer is more stable. nih.gov Such computational approaches are crucial for understanding the structural properties that underpin the biological activity and physical characteristics of these compounds.

Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. nih.govresearchgate.net Pyrazoline derivatives have emerged as a promising class of organic NLO materials due to their excellent electro-optical properties. researchgate.net

Computational chemistry, again primarily through DFT, plays a vital role in the prediction and understanding of the NLO properties of these molecules. nih.goveurjchem.com Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.goveurjchem.comresearchgate.net

Studies have shown that the NLO properties of pyrazoline systems are highly dependent on their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system (a D-π-A architecture). eurjchem.combohrium.com The pyrazoline ring can act as part of this conjugated bridge or as a donor/acceptor group itself. Theoretical calculations using functionals like B3LYP and CAM-B3LYP have been successfully employed to compute these properties. nih.goveurjchem.com The results are often compared to a standard NLO material, urea, and many pyrazoline derivatives show a significantly greater NLO response, making them excellent candidates for NLO applications. nih.govbohrium.com

| Compound Type | Computational Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Conclusion | Reference |

|---|---|---|---|---|---|

| Pyrazoline Derivative 1 | DFT/B3LYP/6-311+G(d,p) | Not specified | Order of β: 1 > 4 > 3 > 5 > 2 | Greater NLO response than urea. | nih.gov |

| Styryl Dyes with Pyrazole Donor | DFT/B3LYP/6-311++G(d,p) | ~8-9 | High values reported | Large NLO property due to strong D-π-A conjugation. | bohrium.com |

| Bis-spiropipridinon/pyrazole Derivatives | DFT-B3LYP/6-311G(d,p) | Values calculated | Values calculated and compared to p-nitroaniline (PNA). | NLO properties affected by substituents. | eurjchem.com |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo[d] nih.goveurjchem.comdioxol-5-yl)-2H-Pyrazolines | M06-2X/6-31G(2d) | Values calculated | Values calculated and compared to p-Nitroaniline and Urea. | Correlation between molecular design and optical properties established. | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates for the Construction of Complex Organic Molecules

The 3-Methyl-4,5-dihydro-1H-pyrazole scaffold is a fundamental component in the synthesis of more intricate heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it an invaluable intermediate for constructing molecules with significant biological and material properties.

A notable application is in the synthesis of complex, biologically active molecules. For instance, derivatives of this pyrazole (B372694) have been used to create novel 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. nih.govresearchgate.net This process involves using 1H-indole-2-carboxylic acids as the core, demonstrating how the pyrazole moiety can be integrated into larger, multi-ring systems. nih.govresearchgate.net Similarly, it serves as a starting point for synthesizing pyrazolo[3,4-b]quinolines and other fused heterocyclic systems through reactions like the Friedländer condensation. semanticscholar.org

Furthermore, the pyrazole core is instrumental in building compounds with potential therapeutic applications. Researchers have developed synthetic routes starting from 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, a derivative of this compound, to produce novel pyrazole-5-one containing 1,3,4-oxadiazole (B1194373) sulfonyl phosphonates. sapub.org This multi-step synthesis highlights the adaptability of the pyrazole ring in constructing complex molecules with diverse functional groups. sapub.org The pyrazoline ring system is also a key component in a variety of pharmacologically important compounds, including those with anti-inflammatory, antimicrobial, and antitubercular activities. researchgate.nethumanjournals.comnih.govglobalresearchonline.net

The versatility of this pyrazole as a synthetic intermediate is further showcased in the formation of fused ring systems like dihydro-1H-furo[2,3-c]pyrazoles and pyranopyrazoles. mdpi.comiphy.ac.cn These syntheses often involve cycloaddition reactions where the pyrazole ring acts as a reactive component, enabling the construction of complex polycyclic structures. iphy.ac.cn

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Pyrazole Derivative | Resulting Complex Molecule | Synthetic Approach |

|---|---|---|

| 1H-Indole-2-carboxylic acids (used with pyrazole precursors) | 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids | Multi-step synthesis involving Vilsmeier-Haack formylation and subsequent oxidation. nih.govresearchgate.net |

| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Pyrazole-5-one containing 1,3,4-oxadiazole sulfonyl phosphonates | Condensation and cyclization reactions. sapub.org |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazolo[3,4-b]quinolines | Friedländer condensation with cyclohexanone. semanticscholar.org |

| Pyrazolone (B3327878) derivative | Pyranopyrazole derivatives | [3+3] Cycloaddition with cinnamic acid. iphy.ac.cn |

| β-keto ester, hydrazine (B178648), aldehyde, pyridinium (B92312) salt | Dihydro-1H-furo[2,3-c]pyrazoles | One-pot four-component reaction. mdpi.com |

Contribution to the Development of Novel and Efficient Synthetic Methodologies

The chemistry of this compound and its derivatives has been a fertile ground for the development of innovative and efficient synthetic methods, particularly through multicomponent reactions (MCRs). These reactions, where multiple reactants combine in a single step, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness. nih.govmdpi.combeilstein-journals.org

One prominent example is the development of a one-pot, four-component reaction to synthesize dihydro-1H-furo[2,3-c]pyrazoles using an ionic liquid medium. mdpi.com This method is lauded for its high yields, diastereoselectivity, and adherence to green chemistry principles by generating multiple chemical bonds in a single operation. mdpi.com Similarly, highly regioselective one-pot procedures have been established for preparing 3,4- and 4,5-disubstituted N-methylpyrazoles, showcasing the ability to control reaction outcomes with high precision.

The quest for greener and more efficient synthesis has led to the use of various catalysts and reaction conditions. Methodologies employing catalysts like nano-ZnO, taurine, and even vitamin B1 have been reported for pyrazole synthesis. researchgate.net Techniques such as microwave irradiation and ultrasonic irradiation have also been utilized to accelerate reactions and improve yields, often under solvent-free conditions. nih.gov For instance, a vitamin B1-catalyzed cyclocondensation of α,β-unsaturated ketones with phenylhydrazine (B124118) provides an efficient and metal-free route to 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles. researchgate.net

The development of these methodologies is crucial for both academic research and industrial applications, offering simpler, faster, and more sustainable routes to valuable pyrazole-containing compounds. mdpi.combeilstein-journals.org

Table 2: Modern Synthetic Methodologies Involving Pyrazole Derivatives

| Methodology | Key Features | Reactants (Example) | Product (Example) |

|---|---|---|---|

| Multicomponent Reaction (MCR) in Ionic Liquid | One-pot, four-component, diastereoselective, green synthesis. mdpi.com | β-keto ester, hydrazine, aromatic aldehyde, pyridinium salt. mdpi.com | Dihydro-1H-furo[2,3-c]pyrazole. mdpi.com |

| Iodine-Mediated Cascade Reaction | Metal- and catalyst-free, solvent-free. rsc.org | Phenylhydrazine hydrochloride, 3-aminocrotononitrile. rsc.org | Amino pyrazole thioether derivatives. rsc.org |

| Vitamin B1 Catalysis | Metal-free, acid/base-free, green catalyst, reusable. researchgate.net | α,β-unsaturated ketone, phenylhydrazine. researchgate.net | 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole. researchgate.net |

| Microwave-Assisted Synthesis | Solvent-free, high yields, short reaction times. nih.gov | Tosylhydrazones, α,β-unsaturated carbonyl compounds. nih.gov | 3,5-Disubstituted-1H-pyrazoles. nih.gov |

| HFIP-Mediated MCR | Green, efficient, room temperature, one-pot C-C, C-N, and C-S bond formation. acs.org | Aryl glyoxal, aryl thioamide, pyrazolones. acs.org | Pyrazole-linked thiazoles. acs.org |

Role in the Design and Synthesis of Fluorescent and Luminescent Organic Dyes and Probes

Pyrazoline derivatives, including this compound, are renowned for their significant fluorescent and luminescent properties. These compounds typically absorb light in the near-ultraviolet range and emit light in the blue region of the visible spectrum, a characteristic attributed to the conjugated system within the heterocyclic ring. nih.govresearchgate.net This inherent fluorescence has been widely exploited in the design of organic dyes, fluorescent probes for ion detection, and materials for optoelectronic devices. researchgate.netresearchgate.netnih.gov

Specifically, 1,3,5-triaryl-2-pyrazolines are a class of compounds extensively used as fluorescent dyes due to their vivid blue fluorescence and high quantum yields. nih.govresearchgate.net The photophysical properties can be tuned by altering the substituents on the aryl rings, allowing for the rational design of materials with specific emission characteristics.

The pyrazoline scaffold has proven effective in the creation of chemosensors. For example, pyrazoline-based probes have been designed for the selective detection of metal ions such as Zn²⁺ and Cd²⁺. researchgate.netnih.gov The binding of the metal ion to the pyrazoline ligand can cause a detectable change in the fluorescence intensity, either through enhancement or quenching, enabling quantitative analysis. researchgate.netnih.gov One such fluorescent probe for Cd²⁺ demonstrated high selectivity and a low detection limit, making it suitable for analyzing real-world water samples. nih.gov

In the field of materials science, pyrazoline derivatives are crucial components in organic light-emitting diodes (OLEDs). iphy.ac.cnsioc-journal.cnresearchgate.netresearchgate.net They can function as both the light-emitting layer and the hole-transporting layer. iphy.ac.cnresearchgate.net The introduction of bulky groups onto the pyrazoline ring can increase the material's glass transition temperature, enhancing its thermal stability for device applications. sioc-journal.cn Novel pyrazoline derivatives have been synthesized and successfully incorporated into multilayer OLEDs, leading to devices with high brightness, efficiency, and blue emission. sioc-journal.cnbilkent.edu.tr

Table 3: Applications of this compound Derivatives in Fluorescent and Luminescent Materials

| Pyrazoline Derivative Type | Application | Key Finding |

|---|---|---|

| 1,3,5-Triaryl-2-pyrazolines | Fluorescent Dyes | Exhibit strong blue fluorescence with high quantum yields. nih.govresearchgate.net |

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Fluorescent Sensor | Selective detection of Cd²⁺ ions in water samples via fluorescence quenching. nih.gov |

| 3-(2-Pyridyl)-2-pyrazoline derivatives | Fluorescent Sensor | Enhancement of fluorescence intensity upon binding with Zn²⁺ ions. researchgate.net |

| 1,3-Diphenyl-5-(9-phenanthrenyl)-2-pyrazoline | OLED Material | Serves as a thermally stable hole transport and blue electroluminescent material. sioc-journal.cn |

| 1-Phenyl-3-(dimethylamino)styryl-5-(p-dimethylamino)phenyl)pyrazoline (PDP) | OLED Material | Used as the light-emitting and hole-transporting layer, enhancing device efficiency. iphy.ac.cn |

Historical Context and Evolution of 4,5 Dihydro 1h Pyrazole Research

Seminal Discoveries and Initial Synthetic Methods for Dihydropyrazoles

The genesis of pyrazole (B372694) chemistry can be traced back to the pioneering work of Ludwig Knorr in 1883. mdpi.com His research on the cyclocondensation reaction between 1,3-dicarbonyl compounds, such as ethyl acetoacetate (B1235776), and hydrazine (B178648) derivatives laid the fundamental groundwork for accessing the pyrazole core. mdpi.commdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, was a landmark discovery that opened the door to the systematic exploration of this heterocyclic system. mdpi.com

Shortly after, the most direct and classical method for synthesizing the 4,5-dihydropyrazole ring system was established: the cyclocondensation of α,β-unsaturated aldehydes or ketones with hydrazines. scispace.comnih.gov This method has been a cornerstone in the field for over 100 years due to its simplicity and the ready availability of starting materials. mdpi.com In the context of 3-Methyl-4,5-dihydro-1H-pyrazole , this seminal approach would involve the reaction of an α,β-unsaturated four-carbon carbonyl compound, such as crotonaldehyde (B89634) or methyl vinyl ketone, with hydrazine. The reaction proceeds through an initial Michael addition of the hydrazine to the unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring.

Another early and related approach involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine or its derivatives. mdpi.commdpi.com While leading to more substituted dihydropyrazoles, the fundamental reaction mechanism remains the same and has been extensively used to generate vast libraries of these compounds. mdpi.com These initial methods, though sometimes lacking in regioselectivity and requiring harsh conditions, were pivotal in providing the first access to the 4,5-dihydropyrazole scaffold and enabling the initial studies of their properties.

| Method | Precursors | Description | Reference(s) |

| Knorr Pyrazole Synthesis (related) | 1,3-Dicarbonyl compounds (e.g., Ethyl acetoacetate) + Hydrazine derivatives | Foundational method for pyrazole synthesis, involving cyclocondensation. While it primarily yields pyrazoles, it established the core reaction principle. | mdpi.commdpi.com |

| Classical Cyclocondensation | α,β-Unsaturated aldehydes/ketones (e.g., Crotonaldehyde) + Hydrazine hydrate (B1144303) | The most direct and long-standing method for 4,5-dihydropyrazole synthesis. It involves a Michael addition followed by intramolecular cyclization. | scispace.comnih.gov |

| Chalcone Cyclocondensation | Chalcones + Hydrazine derivatives | A variation of the classical method using readily available chalcones to produce 3,5-diaryl-4,5-dihydropyrazoles. | mdpi.commdpi.com |

Evolution of Synthetic Strategies and Methodologies in the Field of Dihydropyrazoles

Building upon the foundational cyclocondensation reactions, the 20th and 21st centuries have witnessed a remarkable evolution in synthetic strategies for creating 4,5-dihydropyrazoles. researchgate.net These advancements have been driven by the need for greater efficiency, control over stereochemistry and regioselectivity, and the ability to introduce diverse functional groups.

One of the most significant modern approaches is the [3+2] dipolar cycloaddition . This method typically involves the reaction of a dipole, such as a nitrilimine (generated in situ from a hydrazonyl halide), with a dipolarophile, like an alkene. nih.gov This strategy offers a high degree of control over the regiochemistry of the final product. A notable development in this area is the use of chiral Lewis acid catalysis to achieve enantioselective synthesis of dihydropyrazoles, providing access to specific stereoisomers. nih.gov

The advent of metal-catalyzed cross-coupling reactions has also revolutionized dihydropyrazole synthesis. Palladium-catalyzed methods, for instance, have been developed for the aminoarylation of unactivated alkenes in β,γ-unsaturated hydrazones. researchgate.net This allows for the efficient and simultaneous formation of C(sp³)–N and C(sp³)–C(sp²) bonds under mild conditions, providing a practical route to diversely substituted dihydropyrazoles. researchgate.net Other transition metals, including copper and ruthenium, are also employed in novel catalytic cycles, such as the copper-catalyzed [4+1] annulation of in situ generated 1,2-diaza-1,3-dienes with diazo esters. organic-chemistry.orgorganic-chemistry.org

Furthermore, the principles of green chemistry have been increasingly applied to dihydropyrazole synthesis. The use of microwave irradiation and ultrasonic irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields, often while using more environmentally benign solvents like water or ethanol, or even under solvent-free conditions. mdpi.commdpi.comresearchgate.net One-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, have also become popular for their efficiency and reduction of waste. organic-chemistry.org

| Evolved Strategy | Description | Advantages | Reference(s) |

| [3+2] Dipolar Cycloaddition | Reaction of nitrilimines with alkenes. | High regioselectivity; enantioselective variants available. | nih.gov |

| Palladium-Catalyzed Aminoarylation | Intramolecular cyclization of unsaturated hydrazones with simultaneous bond formation. | Mild conditions, good yields, access to diverse substitutions. | researchgate.net |

| Copper-Catalyzed Annulation | [4+1] annulation of 1,2-diaza-1,3-dienes with diazo esters. | Cost-effective catalyst, high efficiency, avoids inert conditions. | organic-chemistry.org |

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic energy to accelerate the reaction. | Drastically reduced reaction times, improved yields, green chemistry approach. | mdpi.commdpi.comresearchgate.net |

| One-Pot Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | High efficiency, reduced waste, operational simplicity. | organic-chemistry.org |

Contemporary Research Trends and Future Directions for 4,5-Dihydro-1H-pyrazole Chemistry

Current research on 4,5-dihydropyrazoles is heavily focused on their potential applications in medicinal chemistry and the development of sustainable synthetic methods. The dihydropyrazole scaffold is recognized as a "privileged structure," meaning it is a recurring motif in compounds that exhibit a wide range of biological activities. researchgate.net

A major contemporary trend is the design and synthesis of novel dihydropyrazole derivatives as potent therapeutic agents. veterinaria.org Extensive research has demonstrated their efficacy as anticancer nih.govresearchgate.netnih.gov, antimicrobial veterinaria.org, anti-inflammatory mdpi.com, and antiviral compounds. veterinaria.org A particularly promising area is the development of dihydropyrazoles as inhibitors of specific enzymes, such as Receptor Interacting Protein 1 (RIP1) kinase. osti.govacs.orgnih.gov Inhibitors of RIP1 kinase are being investigated for the treatment of a variety of human pathologies, including inflammatory diseases like psoriasis and rheumatoid arthritis, as well as neurological diseases. acs.orgnih.gov

The drive towards sustainable and green chemistry continues to shape the field. There is an ongoing effort to replace traditional, often harsh, synthetic conditions with more efficient and environmentally friendly alternatives. This includes the expanded use of heterogeneous catalysts, reactions in aqueous media, and energy-efficient techniques like sonication. mdpi.commdpi.com

Future directions in 4,5-dihydropyrazole chemistry will likely involve a deeper integration of computational chemistry and drug design strategies to optimize therapeutic potential. veterinaria.orgresearchgate.net Researchers will continue to explore the structure-activity relationships of these compounds to enhance their potency and selectivity against specific biological targets. nih.gov This will involve creating more complex and functionally diverse dihydropyrazoles and testing them in a wider array of biological assays to uncover new therapeutic applications. veterinaria.org The development of novel catalytic systems that offer even greater control over the synthesis of complex dihydropyrazole structures remains a key objective for synthetic chemists.

Q & A

Q. What are the primary synthetic routes for 3-Methyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method reacts methylhydrazine with α,β-unsaturated ketones under acidic or basic conditions (e.g., ethanol/methanol solvent). Yield optimization requires controlling temperature (60–80°C), catalyst selection (e.g., transition metals or enzymes for industrial-scale processes), and purification via crystallization or distillation . Green synthesis alternatives, such as solvent-free reactions or microwave-assisted protocols, improve efficiency and reduce waste .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹).

- NMR (¹H/¹³C) to confirm ring substitution patterns and methyl group integration.

- X-ray crystallography (e.g., using SHELX programs) for precise structural elucidation. For example, orthorhombic space group Pca2₁ was reported for a derivative, revealing dihedral angles and hydrogen-bonding networks .

- Mass spectrometry to verify molecular weight (84.12 g/mol) and fragmentation patterns .

Q. How does this compound inhibit acetylcholinesterase, and what assays validate this activity?

The compound competitively binds to acetylcholinesterase’s active site, preventing acetylcholine hydrolysis. Standard assays include:

- Ellman’s method to measure residual thiocholine levels.

- In vitro neuroprotection models using SH-SY5Y cells exposed to oxidative stress (H₂O₂) or Aβ peptides . IC₅₀ values for derivatives range from 1–10 µM, indicating potent inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for derivatives?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the pyrazole ring enhance electrophilic interactions with target proteins .

- Molecular docking (e.g., AutoDock Vina) models binding to receptors like EGFR or cholinesterases. A derivative with a 4-chlorophenyl group showed strong binding affinity (−9.2 kcal/mol) to EGFR’s active site .

Q. What strategies enable the design of multi-target ligands (MTDLs) for Alzheimer’s disease using this scaffold?

MTDLs combine cholinesterase inhibition, Aβ anti-aggregation, and antioxidant properties. Key approaches:

- Hybridization with coumarin or sulfonamide moieties to enhance blood-brain barrier penetration.

- Dosage optimization in animal models: Low doses (5–20 mg/kg) improve cognition, while high doses (>50 mg/kg) induce hepatotoxicity .

- In vitro Aβ aggregation assays (Thioflavin T fluorescence) confirm dual functionality .

Q. How do fluorescence properties of derivatives facilitate metal ion sensing, and what mechanistic insights exist?

Derivatives with electron-donating groups (e.g., 5-methylfuran) exhibit “turn-off” fluorescence upon binding Cd²⁺ or Fe³⁺ via paramagnetic quenching. Key steps:

- Synthesis of a 5-(4-methylphenyl)-3-(5-methylfuran-2-yl) derivative for selective Cd²⁺ detection (LOD = 0.1 µM) .

- Mechanistic validation using Stern-Volmer plots and DFT-calculated charge transfer pathways .

Methodological Considerations

Q. How to resolve contradictions in reported bioactivity data for derivatives?

- Cross-validate assays : Compare IC₅₀ values across multiple models (e.g., acetylcholinesterase vs. butyrylcholinesterase).

- Control for stereochemistry : Chiral centers (e.g., 4,5-dihydro configuration) significantly impact activity. Use chiral HPLC or X-ray crystallography to confirm configurations .

Q. What experimental designs optimize stability and subcellular localization studies?

- Stability assays : Monitor degradation under varying pH (4–9), temperature (4–37°C), and UV exposure. The compound shows >90% stability at 25°C for 72 hours .

- Subcellular tracking : Fluorescent tagging (e.g., BODIPY) reveals mitochondrial localization via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.